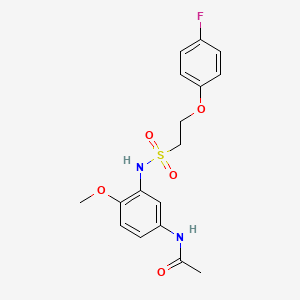

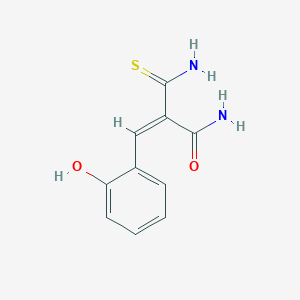

![molecular formula C24H23FN2O4 B2563482 1-(2-Fluorofenil)-7-metil-2-(2-morfolinoetil)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona CAS No. 634574-39-3](/img/structure/B2563482.png)

1-(2-Fluorofenil)-7-metil-2-(2-morfolinoetil)-1,2-dihidrocromeno[2,3-c]pirrol-3,9-diona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a useful research compound. Its molecular formula is C24H23FN2O4 and its molecular weight is 422.456. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Fluorophenyl)-7-methyl-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Anticonvulsiva

El anillo de pirrolidina, particularmente cuando se sustituye con un grupo sec-butilo no aromático, se ha asociado con propiedades anticonvulsivas . Los investigadores han explorado derivados de este compuesto para mejorar su eficacia en el tratamiento de la epilepsia y trastornos relacionados.

Bloqueadores Ácidos Competitivos de Potasio (P-CABs)

En el descubrimiento de fármacos, los derivados de pirrol se han investigado como posibles P-CABs. Estos compuestos tienen como objetivo inhibir la secreción de ácido gástrico al dirigirse a la bomba de protones (H+/K±ATPasa) en el revestimiento del estómago. La síntesis de derivados de pirrol con un log D bajo y valores altos de eficiencia de lipohilia del ligando (LLE) ha sido un foco en este contexto .

Estrategias de Síntesis y Construcción de Anillos

Los investigadores han empleado diversas estrategias de síntesis para acceder a compuestos basados en pirrolidina. Estas incluyen:

- Funcionalización de Anillos de Pirrolidina Preformados: Por ejemplo, se han explorado derivados de prolina, aprovechando la estereogenicidad de los carbonos para lograr perfiles biológicos distintos .

Estereoisomería y Actividad Biológica

La orientación espacial de los sustituyentes en el anillo de pirrolidina impacta significativamente en el perfil biológico de los candidatos a fármacos. Los diferentes estereoisómeros pueden exhibir diferentes modos de unión a proteínas enantioselectivas, afectando su eficacia general y seguridad .

Moléculas Bioactivas con Selectividad de Objetivo

Los investigadores han reportado moléculas bioactivas que contienen el anillo de pirrolidina y sus derivados. Estos incluyen pirrolizinas, pirrolidina-2-ona y pirrolidina-2,5-dionas. Investigar sus propiedades farmacológicas y selectividad frente a objetivos específicos es un área de interés en curso .

Estudios de Relación Estructura-Actividad (SAR)

Comprender cómo las modificaciones estructurales impactan la actividad biológica es esencial. Al comparar los parámetros fisicoquímicos de la pirrolidina con otros andamios relacionados (como los pirroles aromáticos y los ciclopentanos), los investigadores pueden descubrir tendencias SAR y optimizar el diseño de fármacos .

Propiedades

IUPAC Name |

1-(2-fluorophenyl)-7-methyl-2-(2-morpholin-4-ylethyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN2O4/c1-15-6-7-19-17(14-15)22(28)20-21(16-4-2-3-5-18(16)25)27(24(29)23(20)31-19)9-8-26-10-12-30-13-11-26/h2-7,14,21H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHLITUMVQMTION-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCN4CCOCC4)C5=CC=CC=C5F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-butyl-1-methyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)

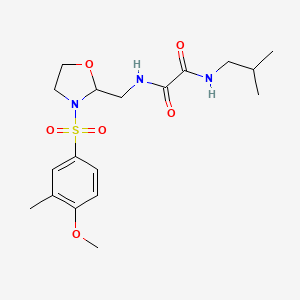

![(Z)-methyl 2-(2-((4-benzoylbenzoyl)imino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2563405.png)

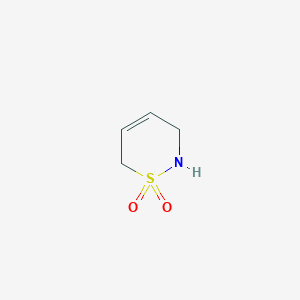

![2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563409.png)

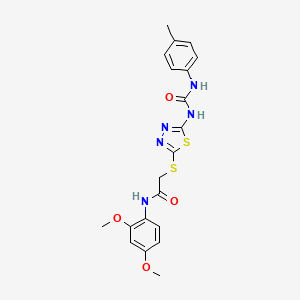

![1-(diphenylmethyl)-3-{[1-(oxan-4-yl)piperidin-4-yl]methyl}urea](/img/structure/B2563413.png)

![N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)furan-2-carboxamide](/img/structure/B2563417.png)